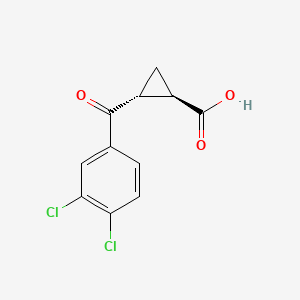

(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRKMOHDGFGXLN-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation Followed by Cyclopropanation

A foundational method involves aldol condensation of 3,4-dichlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine, yielding (E)-3-(3,4-dichlorophenyl)acrylic acid. Cyclopropanation is achieved using trimethylsulfoxonium iodide under basic conditions (NaH or NaOH in DMSO), forming the cyclopropane ring with moderate stereoselectivity. Subsequent hydrolysis yields the racemic carboxylic acid, requiring resolution for enantiomeric purity.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (dr) |

|---|---|---|---|

| Aldol Condensation | Malonic acid, pyridine | 70–80 | N/A |

| Cyclopropanation | Trimethylsulfoxonium iodide | 65–75 | 1:1 (racemic) |

Wittig Reaction-Based Routes

Alternative routes employ Wittig reactions to generate α,β-unsaturated esters. For example, 3,4-dichlorobenzaldehyde reacts with methyltriphenylphosphonium bromide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form 3,4-dichlorostyrene. Cyclopropanation with ethyl diazoacetate using a chiral ruthenium catalyst (e.g., dichloro(p-cymene)ruthenium(II) dimer) yields enantiomerically enriched ethyl (1R,2R)-2-(3,4-dichlorophenyl)cyclopropanecarboxylate. Hydrolysis with NaOH in methanol affords the target acid.

Asymmetric Catalytic Methods

Chiral Oxazaborolidine-Mediated Reduction

A stereoselective route starts with 2-chloro-1-(3,4-dichlorophenyl)ethanone , which undergoes asymmetric reduction using a chiral oxazaborolidine catalyst and borane dimethylsulfide. This yields 2-chloro-1-(3,4-dichlorophenyl)ethanol with >98% enantiomeric excess (ee). Subsequent cyclopropanation with triethylphosphonoacetate under basic conditions (NaH in toluene) forms the (1R,2R) cyclopropane ester, hydrolyzed to the carboxylic acid.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | (S)-CBS-oxazaborolidine |

| Reduction Temperature | −20°C |

| Cyclopropanation Time | 12 h |

| Final ee | >99% |

Ruthenium-Catalyzed Asymmetric Cyclopropanation

Ethyl diazoacetate and 3,4-dichlorostyrene react in the presence of a chiral ruthenium catalyst (e.g., [(S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine]Ru) to form the cyclopropane ester with 90:10 diastereomeric ratio (dr). Hydrolysis with NaOH yields the (1R,2R) acid.

Stereospecific Synthesis from Chiral Precursors

L-Menthol-Derived Intermediates

A stereospecific pathway begins with L-menthol and succinic anhydride to form a chiral cyclohexyl ester. Cyclopropanation of the intermediate α,β-unsaturated ester using dimethylsulfoxonium methylide introduces the cyclopropane ring. Hydrolysis with aqueous HCl yields enantiomerically pure (1R,2R)-2-(3,4-dichlorophenyl)cyclopropanecarboxylic acid.

Advantages :

-

Avoids post-synthesis resolution.

-

Achieves >99% ee without chromatography.

Enzymatic Resolution

Racemic cyclopropane esters are resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. The (1R,2R) ester is selectively hydrolyzed, leaving the undesired enantiomer intact. This method achieves 95–98% ee but requires additional steps for ester recovery.

Industrial-Scale Optimizations

Continuous Flow Synthesis

Adoption of continuous flow reactors improves yield and scalability. A patented method uses a two-stage flow system:

-

Asymmetric reduction in a packed-bed reactor with immobilized oxazaborolidine catalyst.

-

Cyclopropanation in a high-pressure tubular reactor.

This approach achieves 85% overall yield with 99.5% ee.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Cycloprop. | 65–75 | Low (racemic) | Moderate | High |

| Oxazaborolidine | 80–85 | >99% ee | High | Moderate |

| Ruthenium Catalyzed | 70–75 | 90:10 dr | High | Low |

| L-Menthol Derivation | 75–80 | >99% ee | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.

Reduction: The compound can be reduced to form alcohols or aldehydes.

Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction may produce alcohols.

Scientific Research Applications

Inhibition of Kynurenine-3-Hydroxylase (KMO)

One of the most notable applications of (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid is its function as a KMO inhibitor. KMO plays a critical role in the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications in neurodegenerative diseases and psychiatric disorders.

- Mechanism of Action : By inhibiting KMO, this compound can potentially modulate levels of neuroactive metabolites, thus influencing neurotransmission and neuroprotection.

- Potency : Research indicates that this compound exhibits an IC50 value of approximately 0.18 µM for KMO inhibition, making it a potent candidate for therapeutic development .

Development of Glycoside Derivatives

The compound serves as a precursor for the synthesis of glycoside derivatives that enhance its pharmacological properties. These derivatives have shown improved stability and bioavailability.

- Synthesis Process : The glycoside derivatives are synthesized by reacting (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid with various saccharides in the presence of condensing agents such as carbonyldiimidazole or dicyclohexylcarbodiimide .

- Applications : These derivatives have been identified as long-lasting inhibitors of both KMO and glutamate release, suggesting their potential use in treating conditions like depression and schizophrenia .

Neuroprotective Effects

A study highlighted the neuroprotective effects of (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid in animal models. The results indicated that treatment with this compound led to significant reductions in neuroinflammation and oxidative stress markers.

Therapeutic Potential in Depression

Another investigation focused on the antidepressant-like effects observed when administering this compound to rodent models. The results suggested that modulation of the kynurenine pathway via KMO inhibition could lead to improved mood-related behaviors.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Variations: Halogenated Derivatives

A. Dichloro vs. Difluoro Substitutions

- (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic Acid (CAS 220352-36-3):

- Molecular Formula : C₁₀H₈F₂O₂

- Molecular Weight : 198.17

- Key Properties : Density 1.4 g/cm³, boiling point 308.1°C, logP 1.74 .

- Application : Intermediate in Ticagrelor synthesis, a platelet aggregation inhibitor ().

- Comparison : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, but the smaller size may reduce steric hindrance in binding interactions.

- rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic Acid (CAS 842119-90-8): Molecular Formula: C₁₀H₈Cl₂O₂ Molecular Weight: 231.08 Key Properties: Sealed storage at 2–8°C; hazards include skin/eye irritation (H315, H319) .

B. Chlorophenyl Positional Isomers

Stereochemical Variations

- UPF 648 [(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic Acid] :

Functional Group Modifications

A. Ester and Amide Derivatives

- Methyl (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylate :

- Glycoside Derivatives : Patent EP1475385A1 describes glycoside-linked analogs as dual KMO and glutamate release inhibitors, enhancing bioavailability ().

B. Cyano and Methoxycarbonyl Derivatives

- trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2): Molecular Formula: C₅H₅NO₂ Molecular Weight: 111.10 Comparison: The cyano group’s electron-withdrawing nature reduces acidity (pKa ~1.5) versus carboxylic acid (pKa ~2.5), impacting solubility and target interactions .

Pharmacokinetic and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP | PSA (Ų) | Key Applications |

|---|---|---|---|---|---|

| (1R,2R)-2-(3,4-Dichlorobenzoyl) Acid | C₁₁H₈Cl₂O₃ | 259.09 | ~2.8 | 54.4 | KMO inhibition, neuroinflammation |

| (1R,2R)-2-(3,4-Difluorophenyl) Acid | C₁₀H₈F₂O₂ | 198.17 | 1.74 | 37.3 | Ticagrelor intermediate |

| trans-2-Cyanocyclopropanecarboxylic Acid | C₅H₅NO₂ | 111.10 | ~1.5 | 49.3 | Synthetic intermediate |

- Polar Surface Area (PSA) : Higher PSA in dichlorobenzoyl derivatives (54.4 Ų) correlates with reduced blood-brain barrier permeability compared to difluorophenyl analogs (37.3 Ų) .

- Solubility : Carboxylic acid groups enhance aqueous solubility, whereas ester/amide derivatives (e.g., ixazomib citrate) act as prodrugs with improved oral bioavailability ().

Biological Activity

(1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, primarily through the inhibition of specific enzyme pathways, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C11H8Cl2O

- CAS Number : 213400-32-9

- Molecular Weight : 231.09 g/mol

The primary biological activity attributed to (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid is its role as an inhibitor of kynurenine-3-hydroxylase (KMO). KMO is an enzyme involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan and has implications in various neurological disorders and inflammation processes.

Inhibition of Kynurenine-3-Hydroxylase

Research indicates that this compound effectively inhibits KMO, leading to altered levels of kynurenine and its downstream metabolites. This modulation can have significant effects on neuroinflammation and neurodegenerative diseases.

Biological Activity Summary

Study 1: KMO Inhibition and Neuroprotection

A study published in the journal Pharmacology Research demonstrated that (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid significantly reduces levels of neurotoxic metabolites associated with neurodegenerative diseases. The research indicated that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cultures.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. The results showed that it possessed moderate antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections. The study highlighted the need for further exploration into its mechanism of action against bacterial cells.

Study 3: Cytotoxic Effects on Cancer Cells

A recent study explored the cytotoxic effects of (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid on various cancer cell lines. The findings indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.

Q & A

Q. What are the key synthetic strategies for (1R,2R)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid?

Methodological Answer: The synthesis typically involves two critical steps:

Cyclopropanation : Formation of the strained cyclopropane ring via transition metal-catalyzed reactions (e.g., using diazo compounds with rhodium or copper catalysts). Stereoselectivity is achieved using chiral auxiliaries or enantioselective catalysts to ensure the (1R,2R) configuration .

Introduction of the 3,4-Dichlorobenzoyl Group : A coupling reaction (e.g., Suzuki-Miyaura or nucleophilic acyl substitution) attaches the dichlorobenzoyl moiety to the cyclopropane backbone. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates during functionalization .

Example Reaction Sequence:

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclopropanation | Diazo compound, Rh₂(OAc)₄, chiral ligand | Forms cyclopropane ring with desired stereochemistry |

| 2 | Acylation | 3,4-Dichlorobenzoyl chloride, base (e.g., Et₃N) | Attaches dichlorobenzoyl group |

Q. How is stereochemical integrity maintained during synthesis?

Methodological Answer: Stereochemical control is critical for biological activity. Methods include:

- Chiral Catalysts : Rhodium or copper complexes with chiral ligands (e.g., bisoxazolines) induce enantioselectivity during cyclopropanation .

- Protective Group Strategy : Temporary protection of reactive sites (e.g., amino groups with Boc) prevents racemization during subsequent steps .

- Analytical Validation : Chiral HPLC or X-ray crystallography confirms stereochemical purity post-synthesis .

Advanced Research Questions

Q. How do structural modifications at specific positions of the cyclopropane ring influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituent position and steric/electronic effects modulate activity. Key findings include:

- C-1 Methyl Substitution : A methyl group at C-1 preserves inhibitory potency (e.g., 98.6% activity in enzyme assays), likely due to minimal steric hindrance .

- C-3 Methyl Substitution : Activity varies with stereochemistry; the (1R,2R,3R) enantiomer retains full activity (100.6%), while the (1S,2S,3S) isomer shows reduced potency (52.5%). This highlights the role of 3D conformation in target binding .

- Disubstitution : Adding two methyl groups at C-2/C-3 drastically reduces activity (54%), emphasizing the sensitivity of the binding pocket to steric bulk .

SAR Table (Inhibitory Potency):

| Compound | Substituent Position | % Activity | Reference |

|---|---|---|---|

| (1S,2S)-2-(3,4-DCl-Bz)-1-Me | C-1 Methyl | 98.6% | |

| (1R,2R,3R)-2-(3,4-DCl-Bz)-3-Me | C-3 Methyl (R-configuration) | 100.6% | |

| (1S,2S,3S)-2-(3,4-DCl-Bz)-3-Me | C-3 Methyl (S-configuration) | 52.5% | |

| 2,2-Dimethyl derivative | C-2/C-3 Dimethyl | 54% |

Q. What methodological approaches are used to study interactions with biological targets?

Methodological Answer: To elucidate mechanisms of action:

Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates to assess competitive/non-competitive binding .

Molecular Docking : Computational models predict binding poses in enzyme active sites (e.g., kynurenine pathway enzymes), guided by X-ray crystallography data .

Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to evaluate affinity and driving forces .

Mutagenesis Studies : Site-directed mutations in target proteins identify critical residues for interaction (e.g., hydrophobic pockets accommodating dichlorobenzoyl groups) .

Q. How is this compound applied in designing enzyme inhibitors or receptor modulators?

Methodological Answer: The compound serves as a scaffold for bioactive molecules:

- Enzyme Inhibitors : The dichlorobenzoyl group mimics natural substrates, competitively blocking active sites (e.g., proteasome inhibitors in oncology) .

- Receptor Modulators : Its rigid cyclopropane structure stabilizes ligand-receptor conformations. For example, derivatives are used in Nav1.3 sodium channel inhibitors for neurological disorders .

- Prodrug Development : Esterification of the carboxylic acid group (e.g., ethyl esters) enhances bioavailability, with hydrolysis in vivo releasing the active form .

Q. What analytical techniques validate purity and structural identity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for cyclopropane protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula and isotopic patterns .

- Chiral HPLC : Resolves enantiomers to ensure >99% stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.